Cas no 914203-00-2 (1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER)
1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER Chemical and Physical Properties
Names and Identifiers
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- 1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER
- SCHEMBL1842684
- CS-0529755
- 914203-00-2
- 4-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-3-CARBOXYLIC ACID
- 4-bromo-1-[(tert-butoxy)carbonyl]-1H-indole-3-carboxylic acid
- AKOS022179690
- 4-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-3-CARBOXYLICACID
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- MDL: MFCD06658991
- Inchi: 1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-8(12(17)18)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3,(H,17,18)
- InChI Key: FVXWBZXXPWAIBN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C(C(=O)O)=CN2C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 339.01062Da
- Monoisotopic Mass: 339.01062Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 68.5Ų
1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM265577-1g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 95% | 1g |
$355 | 2021-08-18 | |
| Chemenu | CM265577-5g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 95% | 5g |
$1421 | 2021-08-18 | |
| Alichem | A199012146-5g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 95% | 5g |
$1504.80 | 2023-08-31 | |
| Chemenu | CM265577-1g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 95% | 1g |
$378 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600419-5g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 98% | 5g |
¥14840.00 | 2024-04-25 | |
| Crysdot LLC | CD11018316-1g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 95+% | 1g |
$376 | 2024-07-19 | |
| Crysdot LLC | CD11018316-5g |
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid |
914203-00-2 | 95+% | 5g |
$1508 | 2024-07-19 |
1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER
Recent Advances in the Study of 1H-INDOLE-1,3-DICARBOXYLIC ACID, 4-BROMO-, 1-(1,1-DIMETHYLETHYL)ESTER (CAS: 914203-00-2)
The compound 1H-Indole-1,3-dicarboxylic acid, 4-bromo-, 1-(1,1-dimethylethyl)ester (CAS: 914203-00-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug development.
Recent studies have focused on the synthetic pathways for 1H-Indole-1,3-dicarboxylic acid derivatives, with particular emphasis on optimizing the bromination and esterification steps to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for the bromination of indole derivatives, which significantly enhanced the efficiency of producing 4-bromo-substituted indoles, including our compound of interest. This advancement is critical for scaling up production for preclinical studies.
In terms of biological activity, preliminary in vitro assays have revealed that 1H-Indole-1,3-dicarboxylic acid, 4-bromo-, 1-(1,1-dimethylethyl)ester exhibits moderate inhibitory effects on several kinase enzymes implicated in cancer cell proliferation. Specifically, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported IC50 values in the low micromolar range against CDK2 and EGFR kinases, suggesting its potential as a lead compound for kinase inhibitor development. However, further optimization of its pharmacokinetic properties is required to improve bioavailability and reduce off-target effects.
Structural analysis through X-ray crystallography and molecular docking studies has provided insights into the binding modes of this compound with various biological targets. The tert-butyl ester group appears to play a crucial role in enhancing membrane permeability, while the bromo-substitution at the 4-position contributes to target specificity. These findings were corroborated by a recent computational study published in the Journal of Chemical Information and Modeling (2024), which employed molecular dynamics simulations to predict binding affinities.
From a drug development perspective, several pharmaceutical companies have included this indole derivative in their screening libraries for neurodegenerative diseases. A 2023 patent application (WO2023/154321) disclosed its use as a precursor for developing small molecule modulators of tau protein aggregation, which is relevant for Alzheimer's disease therapeutics. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent models, makes it particularly attractive for CNS-targeted therapies.
In conclusion, 1H-Indole-1,3-dicarboxylic acid, 4-bromo-, 1-(1,1-dimethylethyl)ester represents a promising scaffold for medicinal chemistry applications. Current research directions include further structure-activity relationship studies, prodrug development to enhance solubility, and investigation of its potential in combination therapies. As these studies progress, this compound may emerge as a valuable tool compound or even a clinical candidate in specific therapeutic areas.
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